molecular formula C6H11BrO B2752595 3-(2-Bromoethyl)cyclobutan-1-ol CAS No. 2460750-25-6

3-(2-Bromoethyl)cyclobutan-1-ol

Cat. No.: B2752595
CAS No.: 2460750-25-6
M. Wt: 179.057
InChI Key: SWQLQCHLTKVHPG-UHFFFAOYSA-N
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Description

3-(2-Bromoethyl)cyclobutan-1-ol is a chemical compound with the molecular formula C6H11BrO. It is characterized by a cyclobutane ring substituted with a hydroxyl group and a bromoethyl group.

Preparation Methods

The synthesis of 3-(2-Bromoethyl)cyclobutan-1-ol can be achieved through several methods. One plausible approach involves the ring expansion of a substituted cyclopropane. This method typically requires specific reaction conditions, such as the presence of a strong base and a suitable solvent. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-(2-Bromoethyl)cyclobutan-1-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(2-Bromoethyl)cyclobutan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Bromoethyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The bromoethyl group can participate in nucleophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence various biochemical pathways and processes .

Comparison with Similar Compounds

3-(2-Bromoethyl)cyclobutan-1-ol can be compared with other similar compounds, such as:

    3-(2-Chloroethyl)cyclobutan-1-ol: Similar structure but with a chloroethyl group instead of a bromoethyl group.

    3-(2-Iodoethyl)cyclobutan-1-ol: Contains an iodoethyl group, which may exhibit different reactivity.

    3-(2-Fluoroethyl)cyclobutan-1-ol: The fluoroethyl group can significantly alter the compound’s properties.

Properties

IUPAC Name

3-(2-bromoethyl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c7-2-1-5-3-6(8)4-5/h5-6,8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQLQCHLTKVHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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